6-Bromo-1-(4-fluorobenzyl)indole
Overview
Description
6-Bromo-1-(4-fluorobenzyl)indole is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that contain a benzene ring fused to a pyrrole ring. This particular compound is characterized by the presence of a bromine atom at the 6th position and a 4-fluorobenzyl group attached to the nitrogen atom of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-(4-fluorobenzyl)indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindole and 4-fluorobenzyl chloride.
N-Alkylation: The key step in the synthesis is the N-alkylation of 6-bromoindole with 4-fluorobenzyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve the use of continuous flow reactors to improve efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(4-fluorobenzyl)indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 6-substituted indole derivatives.
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of indoline derivatives.
Scientific Research Applications
6-Bromo-1-(4-fluorobenzyl)indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of novel pharmaceutical compounds with potential therapeutic activities.
Biological Studies: The compound is used in studies to investigate the biological activities of indole derivatives, including their anticancer, antiviral, and anti-inflammatory properties.
Chemical Biology: It serves as a probe to study the interactions of indole derivatives with biological targets such as enzymes and receptors.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(4-fluorobenzyl)indole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine and fluorobenzyl groups can influence the compound’s binding affinity and selectivity towards its targets. The indole ring system is known to interact with various biological pathways, making it a versatile scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Lacks the 4-fluorobenzyl group, making it less bulky and potentially less selective in biological interactions.
1-(4-Fluorobenzyl)indole: Lacks the bromine atom, which may affect its reactivity and binding properties.
6-Chloro-1-(4-fluorobenzyl)indole: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical reactivity and biological activity.
Uniqueness
6-Bromo-1-(4-fluorobenzyl)indole is unique due to the combination of the bromine atom and the 4-fluorobenzyl group. This combination can enhance its binding affinity and selectivity towards specific biological targets, making it a valuable compound in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
6-bromo-1-[(4-fluorophenyl)methyl]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN/c16-13-4-3-12-7-8-18(15(12)9-13)10-11-1-5-14(17)6-2-11/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBJVASZMJIPLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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